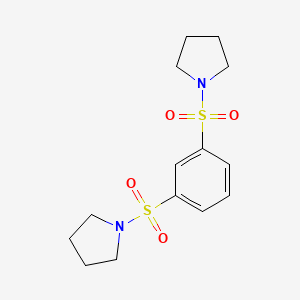![molecular formula C20H24N2O2 B5757557 N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5757557.png)
N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide, also known as DMAPT, is a synthetic compound with potential anticancer properties. It was first synthesized in 2003 by researchers at the University of Oxford and has since been studied extensively for its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibits the NF-κB signaling pathway by blocking the activity of an enzyme called IKKβ. This enzyme is responsible for activating the NF-κB transcription factor, which promotes cell growth and survival. By inhibiting IKKβ, N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide prevents the activation of NF-κB and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of genes involved in cell growth and survival. N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide in lab experiments is its ability to inhibit the growth of a variety of cancer cell types. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of interest is the development of new analogs of N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide that may have improved anticancer properties. Additionally, further research is needed to better understand the mechanism of action of N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide and its effects on different types of cancer cells.
Métodos De Síntesis
The synthesis of N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide involves several steps, including the reaction of 2,4-dimethylphenylamine with isobutyryl chloride to form N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide. This intermediate is then reacted with benzoyl chloride to form the final product, N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of a variety of cancer cells, including breast, prostate, lung, and pancreatic cancer cells. N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide works by inhibiting the NF-κB signaling pathway, which is involved in the regulation of cell growth and survival.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2,2-dimethylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-10-11-16(14(2)12-13)21-18(23)15-8-6-7-9-17(15)22-19(24)20(3,4)5/h6-12H,1-5H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDFDDLHYAMMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)


![2-chloro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5757497.png)

![1-benzyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5757503.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B5757509.png)
![N'~1~,N'~2~-bis[4-(dimethylamino)benzylidene]ethanedihydrazonamide](/img/structure/B5757510.png)
![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5757528.png)



